5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22ClN5OS2 and its molecular weight is 460.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound belongs to a class of substances that have been synthesized and characterized for their unique structural properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their derivatives due to their potential biological activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and explored their antimicrobial activities, indicating a broader interest in this class of compounds for their potential antimicrobial properties (Bektaş et al., 2007).
Potential Biological Activities
The research into these compounds extends into their potential biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. For instance, compounds with a similar structural framework have been shown to possess good to moderate activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents. A study by Tozkoparan et al. (2004) demonstrated the anti-inflammatory and analgesic activities of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, underscoring the therapeutic potential of these compounds (Tozkoparan et al., 2004).
Molecular Docking Studies
Further studies have explored the molecular mechanisms behind the anticancer properties of related compounds through density functional theory and molecular docking. For example, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and potential anticancer activities of benzimidazole derivatives bearing a 1,2,4-triazole ring, highlighting the importance of molecular modeling in understanding the bioactivity of these compounds (Karayel, 2021).
Pharmacologically Relevant Properties
The solubility, thermodynamics, and partitioning processes of novel antifungal compounds from the 1,2,4-triazole class have also been investigated, providing insights into their pharmacokinetic profiles and potential therapeutic applications. Volkova et al. (2020) synthesized a novel potential antifungal compound and determined some of its pharmacologically relevant physicochemical properties, offering a foundation for further drug development processes (Volkova et al., 2020).
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPFFUFTOYOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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